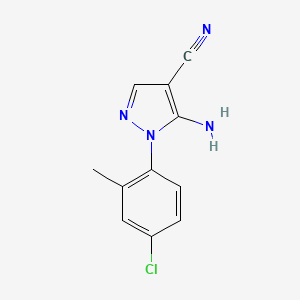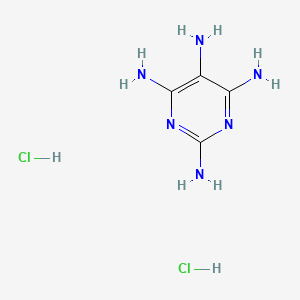![molecular formula C8H6Cl2O2 B1313971 6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine CAS No. 67471-04-9](/img/structure/B1313971.png)
6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine
Descripción general
Descripción
6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine is a chemical compound with the CAS Number: 67471-04-9 . It has a molecular weight of 205.04 and is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 6,7-dichloro-2,3-dihydro-1,4-benzodioxine . The InChI code is 1S/C8H6Cl2O2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2H2 .Physical And Chemical Properties Analysis
6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine is a solid . It has a molecular weight of 205.04 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
New Synthetic Methods : Gabriele et al. (2006) developed a novel synthesis for 2,3-dihydrobenzo[1,4]dioxine derivatives through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process. This method showed significant stereoselectivity, producing Z isomers preferentially or exclusively, as confirmed by X-ray diffraction analysis (Gabriele et al., 2006).
Computational and Antibacterial Studies : Shinde et al. (2021) reported on the synthesis, computational analysis, and antibacterial/antifungal investigation of tri-fluorinated chalcones derived from 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one. The study combined experimental and computational approaches to demonstrate these compounds' potential in antimicrobial applications (Shinde, Adole, & Jagdale, 2021).
Biological Applications
Antimicrobial Activity : The work by Shinde et al. (2021) extends to the exploration of the antimicrobial efficacy of novel compounds, highlighting the relevance of 2,3-dihydrobenzo[b][1,4]dioxine derivatives in combating microbial resistance. The detailed computational and experimental analysis sheds light on their mechanism of action and potential for therapeutic use (Shinde, Adole, & Jagdale, 2021).
Material Science and Catalysis
Catalytic Applications : Liu et al. (2013) explored spiroketals derived from Pestalotiopsis fici, presenting a biosynthetic hypothesis involving Diels-Alder reaction cascades. This research demonstrates the potential of chlorinated 2,3-dihydrobenzo[b][1,4]dioxine derivatives in synthesizing novel molecular structures with possible applications in catalysis and material science (Liu et al., 2013).
Propiedades
IUPAC Name |
6,7-dichloro-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRYWCWCCLEHDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2O1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90496352 | |
| Record name | 6,7-Dichloro-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90496352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine | |
CAS RN |
67471-04-9 | |
| Record name | 6,7-Dichloro-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90496352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

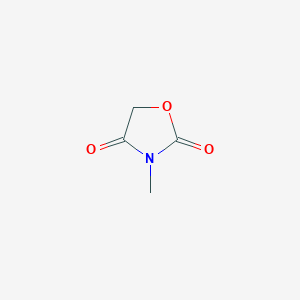
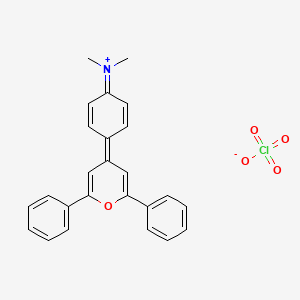
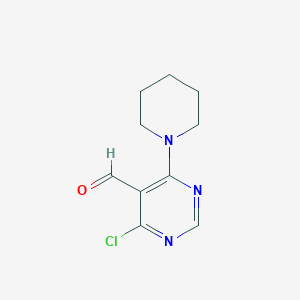
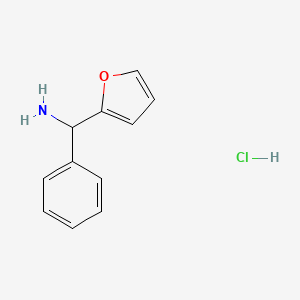
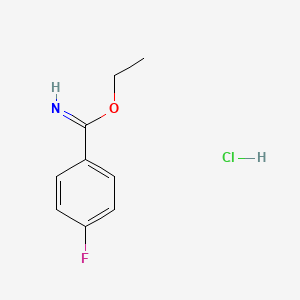
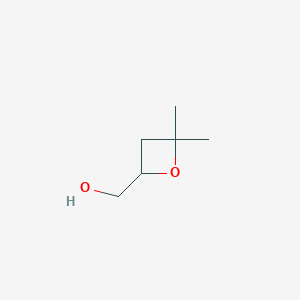
![4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL](/img/structure/B1313905.png)
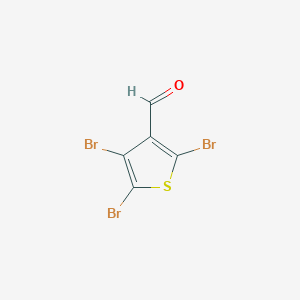
![2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl-](/img/structure/B1313910.png)
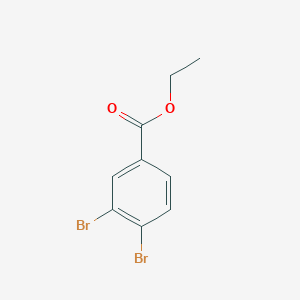

![2-[(4-Methylphenyl)thio]benzaldehyde](/img/structure/B1313917.png)
